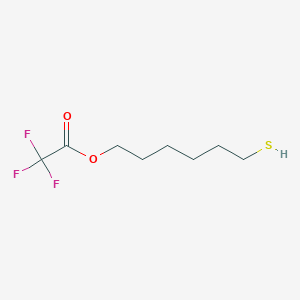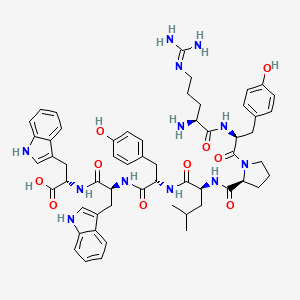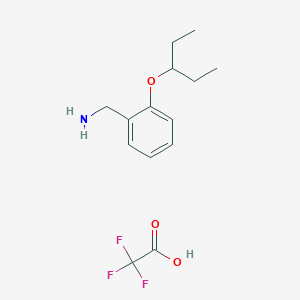![molecular formula C16H19NO5S B12613365 4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid CAS No. 920270-39-9](/img/structure/B12613365.png)
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid is an organic compound with a complex structure that includes multiple ether linkages and a carboxylic acid group. This compound is a derivative of benzoic acid and is structurally related to other benzoic acid derivatives such as procaine and benzocaine. It has applications in various fields including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid involves several steps. One common method includes the reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethanol with 4-methylbenzenesulfonyl chloride to form 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate . This intermediate is then reacted with sodium azide to yield 3,6,9-trioxa-1-aminodecane, which is further reacted with benzoic acid derivatives to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group in the intermediate 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is a good leaving group for nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid has several scientific research applications:
Crystalline Architectures: The compound’s crystalline structure shows unique packing arrangements influenced by hydrogen bonding, which is significant in the study of molecular organization and crystal engineering.
Supramolecular and Macromolecular Columns: Derivatives of benzoic acid, including this compound, have been used to create supramolecular and macromolecular columns that form hexagonal columnar mesophases.
Ionophores and Cation Selectivity: Certain derivatives exhibit high selectivity for potassium ions over sodium ions, making them useful in the development of ion-selective electrodes and sensors.
Liquid-Crystalline Networks: Research on multifunctional hydrogen-bonding molecules has led to the development of supramolecular liquid-crystalline networks.
Photoluminescence in Lanthanide Complexes: Studies on lanthanide coordination compounds using benzoic acid derivatives reveal how electron-releasing or withdrawing substituents affect photoluminescence properties.
Mecanismo De Acción
The mechanism of action of 4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with phospholipase A2, a membrane-associated enzyme, and signal peptidase I in Escherichia coli . These interactions can influence various biological processes, including inflammation and bacterial protein processing.
Comparación Con Compuestos Similares
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid is unique due to its specific structure and functional groups. Similar compounds include:
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-: This compound is structurally related and has similar applications in crystalline architectures and ionophores.
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: This compound is used in the synthesis and stabilization of colloidal nanoparticles and has applications in biocompatible systems.
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate: This intermediate is used in the synthesis of various organic compounds and has a good leaving group for nucleophilic substitution reactions.
Propiedades
Número CAS |
920270-39-9 |
|---|---|
Fórmula molecular |
C16H19NO5S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
4-[4-[2-(2-methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C16H19NO5S/c1-11-14(22-10-9-21-8-7-20-2)17-15(23-11)12-3-5-13(6-4-12)16(18)19/h3-6H,7-10H2,1-2H3,(H,18,19) |
Clave InChI |
GTQWENCASMMWBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(=O)O)OCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)



![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)

![2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid](/img/structure/B12613341.png)
![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)
